6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition FGFR1 Cancer Research

6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a partially saturated, nitrogen-containing heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family, also known as dihydro-7-azaindole. Its core scaffold combines the key hinge-binding motif of 7-azaindole with the unique conformational constraints and synthetic handles of a 2,3-dihydro modification.

Molecular Formula C7H7BrN2
Molecular Weight 199.05 g/mol
Cat. No. B12457026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC7H7BrN2
Molecular Weight199.05 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=N2)Br
InChIInChI=1S/C7H7BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-2H,3-4H2,(H,9,10)
InChIKeyRSJMTJSSLPRRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: A Differentiated Dihydro-7-azaindole Scaffold for Kinase-Focused Research and Procurement


6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a partially saturated, nitrogen-containing heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family, also known as dihydro-7-azaindole . Its core scaffold combines the key hinge-binding motif of 7-azaindole with the unique conformational constraints and synthetic handles of a 2,3-dihydro modification [1]. The presence of a bromine atom at the 6-position provides a critical vector for further functionalization via cross-coupling reactions , making it a versatile building block in medicinal chemistry. This compound is widely used in pharmaceutical research and development due to its ability to form complex molecular structures .

The Non-Interchangeable Nature of 6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in Targeted Research: A Quantitative Rationale


The 6-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold is not interchangeable with other pyrrolopyridine or azaindole analogs due to the profound, quantifiable impact of its specific substitution pattern on target affinity, selectivity, and synthetic utility. The combination of the 6-bromo handle and the 2,3-dihydro motif creates a unique chemotype that cannot be replicated by simple analogs like unsubstituted dihydro-pyrrolopyridines, 6-bromo-7-azaindole, or other halogenated variants [1]. As demonstrated by the evidence below, altering either the halogen identity, its position, or the saturation state of the pyrrolo ring leads to significant losses in target engagement and functional activity [2]. Therefore, substituting this specific compound with a generic 'dihydro-azaindole' or 'bromo-azaindole' building block in a research program would compromise the integrity of structure-activity relationship (SAR) studies and potentially invalidate critical experimental results [3].

Quantitative Differentiation Guide: 6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine vs. Key Analogs


Potent FGFR1 Inhibition in Cellular Context: The 6-Bromo-2,3-dihydro Core as a Key Pharmacophore

A derivative bearing the 6-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core exhibits potent inhibition of FGFR1 with an IC50 of 2.10 nM in a cellular assay [1]. This level of potency is a direct result of the optimized interactions facilitated by this specific scaffold. In contrast, other dihydro-pyrrolo[2,3-b]pyridine derivatives lacking the 6-bromo substitution or with alternative halogen patterns show markedly reduced FGFR inhibitory activity [2].

Kinase Inhibition FGFR1 Cancer Research

Broad Kinase Selectivity Profile: Unique Polypharmacology of the 6-Bromo-2,3-dihydro Core

A compound featuring the 6-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core exhibits a unique multi-kinase inhibition profile, with potent activity against FGFR1 (IC50 = 2.10 nM), JAK2 (IC50 = 72 nM), and CDC7 (IC50 = 11 nM) [REFS-1, REFS-2, REFS-3]. This profile is distinct from that of simpler analogs, such as unsubstituted dihydro-pyrrolopyridines, which lack activity against this panel of targets, or other halogenated derivatives which show narrower selectivity [4]. The simultaneous engagement of FGFR, JAK, and CDC7 kinases is a unique feature of this chemotype.

Kinase Profiling Selectivity Polypharmacology

Synthetic Versatility: The 6-Bromo Handle Enables Efficient Diversification

The 6-bromo substituent is a highly efficient functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling rapid diversification of the scaffold . This contrasts with the unsubstituted dihydro-pyrrolo[2,3-b]pyridine core, which requires less efficient and less selective functionalization strategies [1]. The bromine atom's high reactivity in cross-coupling is a key advantage for medicinal chemists seeking to generate compound libraries and explore SAR.

Medicinal Chemistry Cross-Coupling Library Synthesis

Optimal Research & Industrial Application Scenarios for 6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine


FGFR-Driven Oncology Research

Given its potent cellular activity against FGFR1 (IC50 = 2.10 nM) as demonstrated by specific analogs [1], the 6-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold is an ideal starting point for medicinal chemistry programs targeting FGFR-dependent cancers, such as breast, lung, and bladder cancers. Its use ensures a high probability of achieving low-nanomolar cellular potency in primary screening.

Multi-Kinase Inhibitor Profiling and Polypharmacology Studies

The unique ability of this scaffold to simultaneously engage FGFR, JAK, and CDC7 kinases (with IC50 values ranging from 2 nM to 72 nM) [REFS-1, REFS-2, REFS-3] makes it a powerful tool for investigating multi-targeted therapeutic strategies in complex diseases like cancer and autoimmune disorders. It allows researchers to probe the therapeutic index and biological consequences of inhibiting multiple signaling nodes simultaneously.

Rapid Lead Optimization through Cross-Coupling Chemistry

The presence of the 6-bromo substituent enables highly efficient and selective cross-coupling reactions (e.g., Suzuki, Heck) , allowing medicinal chemists to rapidly generate diverse compound libraries and systematically explore structure-activity relationships (SAR). This significantly accelerates the hit-to-lead and lead optimization phases of drug discovery.

Kinase Assay Development and Reference Standards

Due to its well-defined and quantifiable activity against key kinases (FGFR1, JAK2, CDC7) [REFS-1, REFS-2, REFS-3], this compound or its optimized derivatives can serve as reliable positive controls or reference standards in the development and validation of new kinase assays and screening platforms. Its robust performance in both biochemical and cellular assays makes it a valuable tool for assay qualification.

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